molecular formula C12H17BFNO2 B1443371 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 710348-95-1

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1443371
M. Wt: 237.08 g/mol
InChI Key: VQRPRRMKMAREJT-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the empirical formula C11H15BFNO2 . It is often used in the field of medicinal chemistry and as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has been studied using techniques such as single crystal X-ray diffraction , FTIR, 1H and 13C NMR spectroscopy .


Physical And Chemical Properties Analysis

“3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at room temperature . Its molecular weight is 223.05 .

Scientific Research Applications

Synthesis of Boric Acid Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used in the synthesis of boric acid derivatives, which are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
  • Methods of Application or Experimental Procedures: The compound is obtained by a two-step or three-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . Single crystal structures of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
  • Results or Outcomes: The molecular structures optimized by Density Functional Theory (DFT) are consistent with the single crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT, revealing some special physical and chemical properties of the compounds .

Medical Research

  • Specific Scientific Field: Medical Research
  • Summary of the Application: Boric acid compounds, such as “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline”, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
  • Methods of Application or Experimental Procedures: The specific methods of application in medical research are not detailed in the sources. However, it is mentioned that these compounds have good biological activity and pharmacological effects .
  • Results or Outcomes: Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Synthesis of Boric Acid Ester Intermediates

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is used in the synthesis of boric acid ester intermediates with benzene rings . These intermediates are important in the organic synthesis of drugs .
  • Methods of Application or Experimental Procedures: The title compounds are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
  • Results or Outcomes: The molecular structures optimized by Density Functional Theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .

Preparation of Chemical Intermediates

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used in the preparation of chemical intermediates .
  • Methods of Application or Experimental Procedures: The specific methods of application in chemical engineering are not detailed in the sources .
  • Results or Outcomes: The compound is often used in the chemical industry for the preparation of various chemical intermediates .

Synthesis of Pyridine Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: This compound is used in the synthesis of pyridine derivatives . Pyridine derivatives are important in the organic synthesis of drugs .
  • Methods of Application or Experimental Procedures: The specific methods of application in the synthesis of pyridine derivatives are not detailed in the sources .
  • Results or Outcomes: The compound is often used in the chemical industry for the preparation of various chemical intermediates .

Preparation of Chemical Intermediates

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is used in the preparation of chemical intermediates .
  • Methods of Application or Experimental Procedures: The specific methods of application in chemical engineering are not detailed in the sources .
  • Results or Outcomes: The compound is often used in the chemical industry for the preparation of various chemical intermediates .

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRPRRMKMAREJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163632
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

710348-95-1
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710348-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (940 mg, 3.5 mmol), 5% palladium on carbon (˜60% H2O, 200 mg), and anhydrous ethanol (25 mL). Purge and fill the reaction vessel with hydrogen three times. Stir the reaction mixture under 1 atm of hydrogen. When the reaction is complete by LCMS, filter the reaction mixture through celite to remove the catalyst and wash the filter cake with ethanol. Strip to dryness and purify the crude product by flash chromatography (25% ethyl acetate/hexanes) and combine product fractions. Strip to dryness to provide the crude product. LCMS (APCI-pos): mass 238.2 (M+1), Purity by LCMS (UV area percent): 85%. 1HNMR (CDCl3, 400 MHz): δ6.88-6.83 (m, 2H), 6.47-6.43 (m, 1H), 3.55-3.9 (bs, 2H), 1.32 (s, 12H)
Name
1-fluoro-3-iodo-5-nitrobenzene 2-(3-Fluoro-5-nitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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